6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is a synthetic small molecule identified as a potent allosteric inhibitor of SHP2, a protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 plays a critical role in various cellular processes, including cell growth, differentiation, and the programmed cell death pathway (PD-1/PD-L1). Its aberrant activity is associated with multiple cancer-related diseases, making it a promising target for therapeutic intervention.
6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is a synthetic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chlorinated pyridine moiety and a thioether linkage, which contribute to its biological activity. The molecular formula of this compound is CHClNS, indicating the presence of multiple halogen atoms and nitrogen, which may enhance its pharmacological properties.
This compound is classified as a heterocyclic aromatic compound due to its pyrazine core. It has been explored for its potential applications in medicinal chemistry, particularly as an inhibitor of protein tyrosine phosphatases, which are implicated in various signaling pathways associated with cancer and other diseases . The presence of chlorine atoms in its structure is known to influence lipophilicity and biological activity, making it a candidate for further research in drug development .
The synthesis of 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine typically involves several steps:
The synthetic route may involve intermediate compounds that are synthesized through various methods, including Friedel-Crafts reactions or Vilsmeier-Haack reactions, which are common in the preparation of chlorinated heterocycles .
The compound has a molecular weight of approximately 308.61 g/mol. Its structural features include:
6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine can participate in various chemical reactions:
The stability of the compound under different reaction conditions can vary based on the substituents present and their electronic effects. The presence of multiple halogens often leads to increased reactivity in electrophilic substitution reactions .
The mechanism of action for 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine primarily revolves around its role as an inhibitor of protein tyrosine phosphatases. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival in cancer cells.
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on specific enzymes involved in cancer progression, suggesting that this compound could have therapeutic potential .
6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic nature attributed to chlorine substituents.
Key chemical properties include:
These properties make it suitable for various applications in pharmaceutical formulations.
6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine has potential applications in:
The strategic design of 6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine centers on exploiting the pyrazine-thioether scaffold for optimal allosteric modulation of therapeutic targets, particularly protein tyrosine phosphatases (PTPs) and kinases. The pyrazine core provides a rigid planar structure that facilitates deep penetration into the hydrophobic "tunnel" allosteric sites of enzymes like SHP2, while the thioether linker enables conformational flexibility essential for inducing the autoinhibited conformation in PTPs [6]. This molecular architecture creates a bifunctional inhibitory profile where the electron-deficient pyrazine ring forms hydrogen bonds with key residues (e.g., backbone carbonyl of Glu250 in SHP2), and the dichloropyridinyl moiety engages in hydrophobic filling of subpockets lined by Leu254, Gln257, and Gln495 [6] [1].
The incorporation of the thioether linkage rather than ether or methylene bridges significantly enhances target residence time through:1) Sulphur-mediated hydrophobic interactions with aromatic residues2) Resistance to enzymatic cleavage compared to ester/carbonyl linkages3) Optimal bond angle geometry (C-S-C ~100°) enabling access to deep allosteric pockets inaccessible to oxygen-linked analogs [4] [6]. Computational analyses confirm that this scaffold disrupts interdomain N-SH2/PTP interactions, stabilizing the closed conformation of SHP2 with ΔTm values exceeding +8°C in thermal shift assays [6].
Table 1: Key Structural Features Enabling Allosteric Modulation
Molecular Region | Structural Feature | Role in Allosteric Modulation |
---|---|---|
Pyrazine core | 6-Chloro-2-amine substitution | H-bond donation to Glu250 backbone; intramolecular H-bond stabilization |
Linker region | Thioether bond | Hydrophobic filling; conformational flexibility; metabolic stability |
Pyridine ring | 2,3-Dichloro substitution | Hydrophobic pocket penetration; cation-π interactions with Arg111 (3.9Å) |
Electronic profile | Electron-deficient system | Enhanced SH2 domain affinity; π-stacking with Phe113 |
The critical thioether linkage is established via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyrazin-2-amine and 2,3-dichloropyridine-4-thiol, a reaction requiring precise optimization to suppress competing disulfide formation and over-reaction. Key advancements include:
Solvent/Base Systems: Employing anhydrous DMF with cesium carbonate as base achieves superior yields (78-85%) compared to DMSO/K2CO3 systems (60-68%) due to enhanced thioketone solubility and diminished hydrolysis. Polar aprotic solvents stabilize the transition state while facilitating thiolate anion generation [6].
Catalytic Enhancement: Addition of copper(I) iodide (5 mol%) reduces reaction temperature from 100°C to 60°C while maintaining >80% yield, crucial for heat-sensitive intermediates. Copper coordinates both the thiolate and chloropyrazine, accelerating the addition-elimination mechanism [8].
Oxygen Exclusion: Rigorous degassing protocols (N2/Ar sparging) prevent oxidative dimerization of the thiol precursor, identified as the primary cause of yield reduction beyond 15% substrate conversion. Reaction monitoring via TLC (Rf = 0.35 in ethyl acetate/hexane 1:2) enables real-time optimization [3].
Microwave-Assisted Synthesis: Short-duration microwave irradiation (20 min, 120W, 80°C) achieves 92% conversion with 50% reduced disulfide byproducts compared to conventional heating, enabling rapid library synthesis of analogs [4].
Table 2: Optimized Conditions for Thioether Coupling
Condition Parameter | Standard Protocol | Optimized Protocol | Yield Impact |
---|---|---|---|
Solvent | DMSO | Anhydrous DMF | +22% |
Base | K₂CO₃ | Cs₂CO₃ | +15% |
Catalyst | None | CuI (5 mol%) | -40°C reaction temp |
Atmosphere | Ambient | N₂-degassed | +18% |
Reaction Time | 16h (80°C) | 20min (microwave) | +25% throughput |
Strategic halogen placement governs target affinity and cellular activity through steric occupancy, electronic effects, and metabolic stabilization:
Pyrazine C6 Chlorine: The 6-chloro substituent serves dual roles:
Pyridine C2/C3 Dichloro Pattern: Ortho-chloro substitution at C3 creates a conformational lock through steric hindrance, forcing the pyridine ring 40° out-of-plane relative to the thioether bond. This orientation optimally positions the C2-chloro for:1) Hydrophobic contact with the Q495 sidechain (3.8Å van der Waals)2) Resonance stabilization of the thioketone transition state during synthesis3) Metabolic blockade of CYP3A4-mediated oxidation at the C4 position [5]
Bioisosteric Exploration: Systematic replacement of chlorines establishes:
Table 3: Halogen Substitution Impact on Bioactivity
Position | Role in Bioactivity | Optimal Substituent | SHP2 IC₅₀ (μM) | Cellular IC₅₀ (μM) |
---|---|---|---|---|
Pyrazine C6 | Electrophilicity enhancement | Chloro | 0.258 | 5.73 |
Pyridine C2 | Metabolic stability | Chloro | 0.301 | 6.84 |
Pyridine C3 | Hydrophobic pocket filling | Chloro | 0.266 | 5.91 |
C6-CF₃ (isostere) | Enhanced residence time | Trifluoromethyl | 0.198 | 4.12 |
Critical purification challenges arise from thioether oxidation products (20-30% in crude mixtures) and halogen displacement byproducts, necessitating orthogonal analytical methods:
Chromatographic Separation: Reverse-phase preparative HPLC (Waters XBridge C18, 10μm; 30→95% MeCN/H₂O + 0.1% TFA over 40min) resolves:
Spectroscopic Validation:
Stability Assessment: Accelerated stability studies (40°C/75% RH, 7d) reveal:
Table 4: Analytical Parameters for Purity Assessment
Analytical Method | Critical Parameters | Acceptance Criteria | Intermediate QC Application |
---|---|---|---|
HPLC-UV | Column: C18, 250×4.6mm, 5μm; Gradient: 20→80% MeCN/0.1% H₃PO₄; λ=254nm | Purity ≥95.0% | Final product release |
LC-MS | ESI+ mode; m/z 300-400; Fragmentor 120V | No single impurity >0.5% | Sulfoxide detection |
KF Titration | Hydranal solvent; Coulometric titration | H₂O ≤0.5% w/w | Lyophilized product |
¹H NMR | 600MHz DMSO-d6; 32 scans | Integration consistency ±2% | Regioisomer exclusion |
The synthetic route employs cryogenic reaction workup (-20°C precipitation) to remove inorganic salts prior to chromatography, reducing column load by 60%. Final lyophilization from tert-butanol/water (9:1) yields the title compound as a stable, free-flowing powder with consistent polymorphic Form I (confirmed by PXRD peaks at 2θ=12.7°, 15.3°, 18.9°) suitable for biological testing [1] [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9